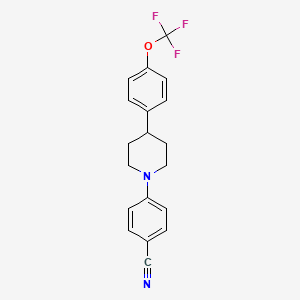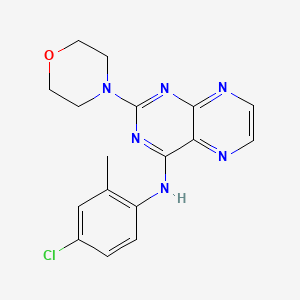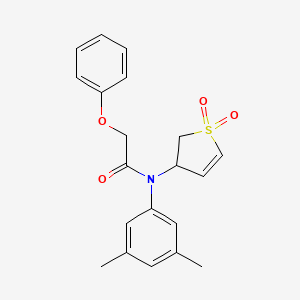
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, also known as KIRA6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. KIRA6 is a potent inhibitor of the E3 ubiquitin ligase, TRIP12, which has been implicated in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage response.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, related structurally to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, have demonstrated potential in cardiac electrophysiological activity. These compounds, including sematilide analogs, have shown comparable potency to sematilide, a selective class III agent under clinical trials, suggesting a potential for development in treating cardiac arrhythmias (Morgan et al., 1990).
Antibacterial and Antifungal Activities
Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been synthesized and shown promising antibacterial and antifungal activities. This research indicates that derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide could be prospective antimicrobials with significant efficacy against various microbial strains (Patel & Dhameliya, 2010).
Anticancer Evaluation
Derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been evaluated for their anticancer activity, showing potent cytotoxicity against human cancer cell lines while exhibiting low toxicity in normal cells. This suggests their potential as therapeutic agents in cancer treatment, highlighting the importance of further investigation into their mechanisms of inducing apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Antiepileptic Activity
Phthalimide derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown significant antiepileptic activity in preclinical models. This opens up new avenues for the development of antiepileptic medications, with specific compounds demonstrating higher latency times in seizure models, suggesting a potential for therapeutic application (Asadollahi et al., 2019).
Anti-inflammatory Agents
Novel derivatives synthesized from N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown promising anti-inflammatory activity in both in vitro and in vivo models. These findings indicate the potential for the development of new anti-inflammatory drugs, with certain compounds exhibiting significant efficacy and low ulcerogenic toxicity, making them candidates for further pharmacological investigation (Nikalje et al., 2015).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEIQGVVVFZRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2718894.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)
![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)
![2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2718901.png)
![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2718902.png)
![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718903.png)
![3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2718907.png)
![3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2718908.png)
